N-(2,4-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

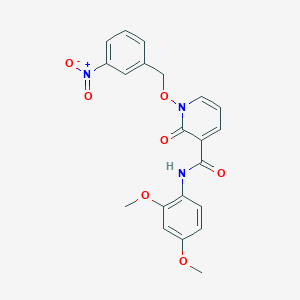

The compound N-(2,4-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide features a 2-oxo-1,2-dihydropyridine core substituted with a 3-nitrobenzyloxy group at position 1 and a 2,4-dimethoxyphenylcarboxamide moiety at position 2. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7/c1-29-16-8-9-18(19(12-16)30-2)22-20(25)17-7-4-10-23(21(17)26)31-13-14-5-3-6-15(11-14)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGMGODWHHNXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : Dihydropyridine ring

- Functional Groups :

- Dimethoxyphenyl moiety

- Nitrobenzyl ether

- Carboxamide group

The specific IUPAC name indicates the presence of a 2,4-dimethoxyphenyl group and a 3-nitrobenzyl ether, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the dihydropyridine core through cyclization reactions.

- Introduction of the dimethoxyphenyl and nitrobenzyl groups via nucleophilic substitution or coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit promising anticancer properties. For example:

- Mechanism : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

- Case Studies : In vitro studies have shown that similar compounds can significantly inhibit the growth of various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Spectrum : Preliminary tests demonstrate effectiveness against Gram-positive and Gram-negative bacteria.

- Comparison with Standards : Some derivatives have shown comparable or superior activity to established antibiotics such as norfloxacin and chloramphenicol .

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:

- Mechanism : The compound may inhibit nuclear factor kappa B (NF-kB) activation, leading to reduced inflammation.

Research Findings

A summary of key findings from various studies on related compounds is presented in the table below:

Comparison with Similar Compounds

Kinase Inhibition

The Met kinase inhibitor BMS-777607 shares the 2-oxo-1,2-dihydropyridine-carboxamide core with the target compound but incorporates ethoxy and fluorophenyl groups. Its oral efficacy highlights the scaffold’s adaptability for kinase inhibition, suggesting that the target compound’s nitro and methoxy groups may offer alternative binding modes .

HIV Integrase Inhibition

Compounds such as 19c (1-(benzyloxy)-N-(2,4-difluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) demonstrate anti-HIV activity, with substituents like difluorobenzyl enhancing potency.

Physicochemical and Crystallographic Insights

- Tautomerism: Analog N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exists as a keto-amine tautomer, stabilized by intramolecular hydrogen bonding. This suggests that the target compound likely adopts a similar planar conformation, optimizing π-conjugation and crystal packing .

- Hydrogen Bonding: Centrosymmetric dimers formed via N–H⋯O interactions (observed in analogs) could influence solubility and crystallinity .

Q & A

Q. What are the key structural features of N-(2,4-dimethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do they influence its reactivity?

The compound contains a dihydropyridine core with a carboxamide group, a 3-nitrobenzyl ether substituent, and a 2,4-dimethoxyphenyl moiety. The nitro group enhances electrophilicity, while the methoxy groups contribute to steric and electronic modulation. The amide bridge facilitates π-conjugation, promoting planar molecular geometry and potential intermolecular interactions (e.g., hydrogen bonding) .

Q. What synthetic methodologies are commonly employed to prepare dihydropyridine derivatives like this compound?

General protocols involve cyclization of β-ketoesters or β-enamino esters under acidic or catalytic conditions. For example, a related dihydropyridine-carboxamide was synthesized via condensation of 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid, followed by purification via chromatography . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : To verify substituent positions and tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) .

- Mass spectrometry (HRMS) : For molecular weight validation.

- HPLC or TLC : To assess purity and monitor reaction progress .

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of dihydropyridine-carboxamides across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or impurities in test compounds. A systematic approach includes:

- Reproducing experiments with rigorously purified batches (e.g., ≥95% purity via HPLC).

- Dose-response profiling to establish IC50/EC50 values.

- Comparative SAR studies : Modifying substituents (e.g., replacing nitro with fluorine) to isolate activity contributors .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Prodrug derivatization : Masking polar groups (e.g., amide) to enhance bioavailability.

- Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., nitro reduction).

- LogP adjustment : Introducing lipophilic groups (e.g., halogenated benzyl) to improve membrane permeability .

Q. How does the nitro group influence the compound’s mechanism of action in enzyme inhibition?

The nitro group may act as a hydrogen-bond acceptor or participate in redox cycling. For example, in thienopyrimidine analogs, nitro substituents enhance binding to ATP-binding pockets via π-π stacking and electrostatic interactions. Competitive inhibition assays (e.g., with NADPH or ATP) can clarify its role .

Q. What computational methods are suitable for predicting off-target interactions of this compound?

- Molecular docking : Using software like AutoDock Vina to screen against target libraries (e.g., kinases, GPCRs).

- MD simulations : Assessing binding stability over time (≥100 ns trajectories).

- Pharmacophore modeling : To identify structural motifs responsible for unintended interactions .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for dihydropyridine-carboxamides, while others note minimal toxicity?

- Cell-type specificity : Tumor vs. non-tumor cell lines may exhibit differential sensitivity.

- Redox environment : Nitro groups may generate reactive oxygen species (ROS) in cells with high reductase activity.

- Contaminants : Trace solvents (e.g., DMSO) or unreacted intermediates (e.g., 3-nitrobenzyl chloride) could skew results .

Experimental Design Recommendations

Q. How should researchers design assays to evaluate the anti-inflammatory potential of this compound?

- In vitro : Measure inhibition of COX-1/COX-2 or cytokine (e.g., TNF-α, IL-6) production in LPS-stimulated macrophages.

- In vivo : Use murine models (e.g., carrageenan-induced paw edema) with oral or intraperitoneal administration.

- Controls : Include indomethacin (COX inhibitor) and vehicle-only groups .

Q. What are best practices for scaling up synthesis without compromising yield?

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization.

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.

- Quality-by-design (QbD) : DOE (design of experiments) to optimize parameters like solvent ratio and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.